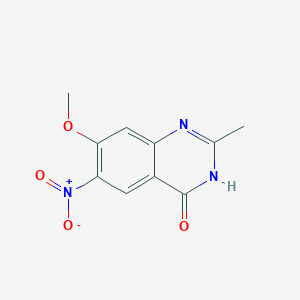
5-iodo-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-2-phenyl-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is characterized by the presence of an iodine atom at the 5th position and a phenyl group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the iodination of 2-phenylindole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Commonly used solvents include acetonitrile and dimethylformamide, and the reactions are often carried out under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 5-iodo-2-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts like palladium acetate or palladium on carbon are used in the presence of ligands such as triphenylphosphine.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indolines.
Coupling Products: Biaryl or alkylated indoles.
Scientific Research Applications
Chemistry: 5-iodo-2-phenyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities .
Medicine: The compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-iodo-2-phenyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist of receptors involved in immune response . The exact molecular pathways and targets can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
2-phenylindole: A parent structure for selective estrogen receptor modulators.
5-iodoindole: A simpler derivative with an iodine atom at the 5th position but without the phenyl group.
2-phenyl-1H-indole-3-carboxaldehyde: A derivative with an additional formyl group at the 3rd position.
Uniqueness: 5-iodo-2-phenyl-1H-indole is unique due to the presence of both the iodine atom and the phenyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions .
Properties
Molecular Formula |
C14H10IN |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
5-iodo-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H10IN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H |
InChI Key |
FQLJOATZIFCNIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




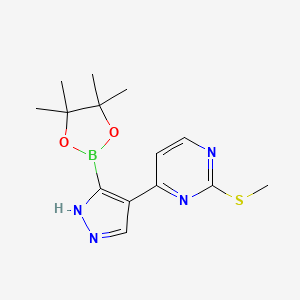
![4H,5H,6H-cyclopenta[c]thiophen-5-one](/img/structure/B13654816.png)
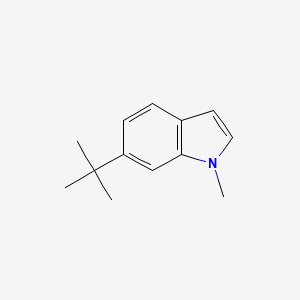
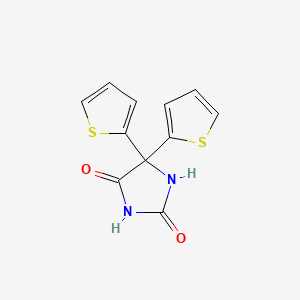
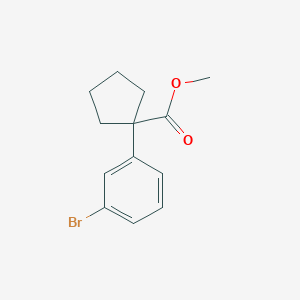
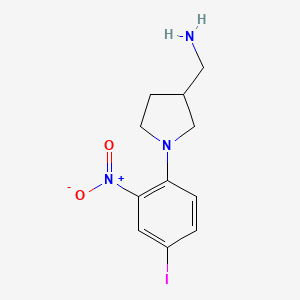
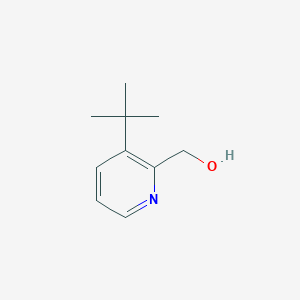
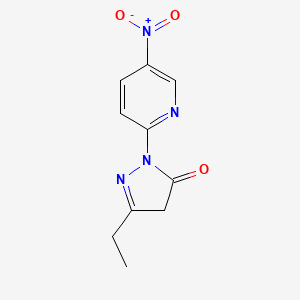
![2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13654853.png)
